molecular formula C9H8N2O3 B2833374 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide CAS No. 1343867-60-6

5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2833374
CAS No.: 1343867-60-6
M. Wt: 192.174
InChI Key: NSAZIKVAHDKCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide” is a complex organic molecule that contains a furan ring, an oxazole ring, and a carboxamide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Oxazole is a five-membered ring containing two heteroatoms; one oxygen atom and one nitrogen atom. The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) attached to the same carbon atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are typically used to analyze the molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. Both furan and oxazole rings are aromatic and might undergo electrophilic substitution reactions. The carboxamide group could be involved in various reactions such as hydrolysis, reduction, and condensation .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • The synthesis and characterization of heterocyclic compounds derived from furan-2-carboxylic acid have been reported, showcasing the versatility of furan derivatives in creating complex molecules with potential applications in materials science and pharmaceutical research. These compounds demonstrate a range of properties, such as thiol-thione tautomeric equilibrium, which could be of interest in the development of new chemical sensors or as building blocks for pharmaceuticals (Koparır, Çetin, & Cansiz, 2005).

Energetic Material Development

  • Research into the synthesis of compounds based on the combination of oxadiazole rings and furazan for use as insensitive energetic materials highlights the application of furan derivatives in designing high-performance materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, suggesting their potential utility in safer and more efficient explosives (Yu et al., 2017).

DNA-Binding Affinity Studies

  • Studies on minor groove binding drugs have shown that furan derivatives can significantly enhance DNA-binding affinity. This is crucial for the development of more effective antimicrobial and anticancer agents. The structural modification of these compounds allows for targeted interactions with DNA, providing insights into drug design strategies (Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle, 1995).

Corrosion Inhibition

  • Furan derivatives have been investigated for their corrosion inhibition properties, demonstrating the potential of these compounds in protecting metals against corrosion. This has significant implications for industrial applications, where material longevity and durability are critical (Murmu et al., 2020).

Antimicrobial Activity

  • The antimicrobial activities of azole derivatives, starting from furan-2-carbohydrazide, have been studied. Some of these compounds displayed activity against tested microorganisms, indicating their potential as lead compounds for developing new antimicrobial agents (Başoğlu et al., 2013).

Fluorescent Probes Development

  • Furan decorated nucleoside analogues have been synthesized and evaluated as fluorescent probes, showing promising applications in bioimaging and molecular diagnostics. The furan moiety significantly affects the photophysical properties, making these analogues suitable for use as responsive fluorescent probes in nucleic acids (Greco & Tor, 2007).

Mechanism of Action

The mechanism of action would depend on the application of this compound. If it’s used as a drug, the mechanism would involve interaction with biological targets. If it’s used in materials science, the mechanism might involve its physical or chemical properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions could involve studying this compound’s reactivity, potential applications, and biological activity. It could also involve developing more efficient synthesis methods .

Properties

IUPAC Name

5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-10-9(12)6-5-8(14-11-6)7-3-2-4-13-7/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAZIKVAHDKCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NOC(=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.